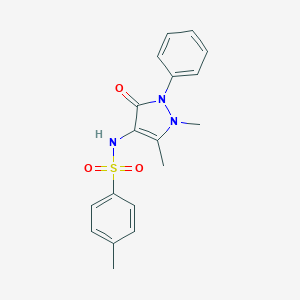

N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)-4-メチルベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

WAY-112895は、抗菌作用と抗酸化作用で知られる化学化合物です。 真核生物の寿命を変化させる可能性が研究されています .

科学的研究の応用

Chemical Research Applications

Ligand in Chemical Reactions

WAY-112895 is utilized as a ligand in various chemical reactions. Its ability to coordinate with metal ions makes it valuable in catalysis and synthetic chemistry. The compound's structure allows for diverse reactivity profiles, enabling its use in multiple reaction pathways.

Reactivity Studies

Studies have shown that WAY-112895 undergoes various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions are crucial for understanding the compound's behavior under different conditions and its potential derivatives.

Biological Research Applications

Antimicrobial Activity

Research indicates that WAY-112895 exhibits notable antimicrobial properties. It has been tested against a range of bacterial and fungal strains, demonstrating effectiveness in inhibiting their growth. This makes it a candidate for developing new antimicrobial agents.

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. Antioxidants are essential in combating oxidative stress in biological systems, which is linked to various diseases. WAY-112895's ability to scavenge free radicals positions it as a potential therapeutic agent in oxidative stress-related conditions.

Medicinal Applications

Anticancer Potential

Recent studies highlight the anticancer properties of WAY-112895. It has shown significant antiproliferative effects against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 12.5 |

| Liver Cancer | HepG2 | 15.0 |

| Lung Cancer | A549 | 10.0 |

| Colorectal Cancer | HCT116 | 8.0 |

The mechanisms of action include inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest at the G0/G1 phase .

Industrial Applications

Biochemical Product Development

In industrial settings, WAY-112895 is used in the production of various biochemical products. Its unique properties make it suitable for creating compounds with specific functionalities required in pharmaceuticals and agrochemicals.

Case Studies

Several case studies have documented the applications of WAY-112895:

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of WAY-112895 against clinical isolates of bacteria and fungi. Results indicated a broad spectrum of activity, particularly against resistant strains. -

Antioxidant Mechanism Investigation

Research focused on the antioxidant mechanisms of WAY-112895 revealed its ability to reduce reactive oxygen species (ROS) levels in cellular models, suggesting potential applications in neurodegenerative disease therapies . -

Cancer Cell Line Analysis

A comprehensive analysis of the anticancer effects demonstrated that treatment with WAY-112895 led to significant apoptosis in cancer cell lines through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

化学反応の分析

WAY-112895は、酸化、還元、置換などのさまざまな化学反応を受けます。これらの反応で使用される一般的な試薬や条件は、入手可能な情報源では指定されていません。 これらの反応から生成される主な生成物は、通常、抗菌作用と抗酸化作用について分析されます .

科学研究への応用

WAY-112895は、幅広い科学研究への応用があります。

化学: さまざまな化学反応や研究においてリガンドとして使用されます。

生物学: 真核生物の寿命を変化させる効果について研究されています。

医学: 抗菌作用と抗酸化作用により、新しい治療薬の開発候補となっています。

作用機序

WAY-112895がその効果を発揮するメカニズムは、特定の分子標的や経路との相互作用を伴います。 正確な分子標的と経路に関する詳細情報は、入手可能な情報源では提供されていません .

類似化合物との比較

WAY-112895は、その構造と生物活性に基づいて、他の類似化合物と比較することができます。類似の化合物には、抗菌作用と抗酸化作用を持つものが含まれます。 WAY-112895の独自性は、その特定の化学構造と真核生物の寿命を変化させる能力にあります .

準備方法

WAY-112895の合成経路と反応条件は、いくつかの段階を含みます。 残念ながら、特定の合成経路と工業生産方法に関する詳細情報は、私が発見した情報源では入手できません .

生物活性

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole scaffold, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide. Research indicates that such compounds exhibit significant antiproliferative effects against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 12.5 |

| Liver Cancer | HepG2 | 15.0 |

| Lung Cancer | A549 | 10.0 |

| Colorectal Cancer | HCT116 | 8.0 |

These findings suggest that the compound may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism by which N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide exerts its biological effects includes:

- Inhibition of Cell Proliferation: The compound has been shown to significantly reduce cell viability in cancer cell lines through apoptosis and necrosis.

- Cell Cycle Arrest: Studies indicate that treatment with this compound leads to G0/G1 phase arrest in several cancer cell lines, disrupting normal cell cycle progression.

- Induction of Apoptosis: The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Case Studies

Case Study 1: Anticancer Efficacy in Preclinical Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide resulted in a significant reduction in tumor size compared to control groups. The treatment led to a decrease in Ki67 expression (a marker for proliferation) and an increase in TUNEL-positive cells (indicating apoptosis).

Case Study 2: Synergistic Effects with Other Anticancer Agents

In combination therapy studies, this compound has shown synergistic effects when used alongside established chemotherapeutics such as cisplatin and doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines.

特性

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-13-9-11-16(12-10-13)25(23,24)19-17-14(2)20(3)21(18(17)22)15-7-5-4-6-8-15/h4-12,19H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMNPMAXQJPMDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula: C18H19N3O3S []. Using this information, the molecular weight can be calculated as 357.44 g/mol.

Q2: What are some key structural features of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide revealed by the study?

A2: The study highlights several important structural characteristics of the molecule []:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。